In Vivo Antibacterial Efficacy and Toxicity: 3-Fluoro-L-alanine vs. 3-Fluoro-D-alanine
The in vivo antibacterial efficacy of 3-fluoro-L-alanine is demonstrably different from that of its D-isomer. A foundational patent reports that while in vitro antibacterial activity is comparable between the isomers, the L-isomer fails to protect bacterially infected animals and is lethal at moderate doses, whereas the D-isomer retains its antibacterial properties in vivo [1].
| Evidence Dimension | In vivo antibacterial efficacy and toxicity in infected animal models |
|---|---|
| Target Compound Data | Lethal to infected animals at moderate dose levels; lacks protective ability |
| Comparator Or Baseline | 3-Fluoro-D-alanine: protects infected animals; retains antibacterial properties in vivo |
| Quantified Difference | Qualitative difference in survival/protection; L-isomer lethal at moderate doses |
| Conditions | In vivo animal infection models as described in U.S. Patent 4,028,405 |
Why This Matters
This confirms that 3-fluoro-L-alanine is not a viable in vivo antibacterial agent, but its distinct toxicological profile makes it a valuable tool compound for studying mechanism-based toxicity and stereospecific metabolism, whereas the D-isomer is the active antibacterial candidate.
- [1] U.S. Patent No. 4,028,405. (1977). Fluorinated amino acids. U.S. Patent and Trademark Office. View Source
